Beta-Amyloid (5-14)
Description
Overview of Amyloid-beta (Aβ) Peptide Biology and Pathological Significance in Neurodegeneration Research
Amyloid-beta (Aβ) peptides, typically 36–43 amino acids in length, are central to the study of neurodegenerative diseases, most notably Alzheimer's disease. wikipedia.org These peptides are derived from the amyloid precursor protein (APP) through cleavage by β-secretase and γ-secretase. wikipedia.orgnih.gov While Aβ is a product of normal cellular processes, its accumulation and aggregation in the brain are considered key pathological events. nih.govgenscript.com
The "amyloid cascade hypothesis" posits that the aggregation of Aβ peptides into soluble oligomers and insoluble fibrillar plaques is a primary cause of the neurotoxicity and cognitive decline observed in Alzheimer's disease. frontiersin.orgmdpi.comcambridge.org These aggregates can disrupt synaptic function, induce neuroinflammation, and lead to neuronal cell death. frontiersin.orgmdpi.com The Aβ peptides, particularly the Aβ42 form, are highly prone to misfolding and aggregation, forming structures that are resistant to degradation. mdpi.comnih.gov Research suggests that soluble oligomeric forms of Aβ may be the most toxic species, causing synaptic impairment even before the formation of large plaques. wikipedia.orgfrontiersin.org
Role of Beta-Amyloid (5-14) as a Model Fragment in Amyloidogenesis Investigations
Within the extensive landscape of Aβ research, smaller fragments of the full-length peptide have proven invaluable as model systems. Beta-Amyloid (5-14), a decapeptide with the sequence Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His, serves as a critical tool for investigating the fundamental processes of amyloidogenesis. The study of such fragments allows researchers to isolate specific regions of the Aβ peptide and examine their contributions to aggregation and fibril formation in a more controlled manner. pnas.org Shorter peptides are often more manageable for detailed biophysical and structural analyses, providing insights that can be extrapolated to the behavior of the full-length Aβ.
Historical Perspective of Beta-Amyloid (5-14) Research Contributions to the Amyloid Field
The history of amyloid research dates back to the 19th century with the initial description of amyloid deposits in tissues. mdpi.comresearchgate.net The identification of the Aβ peptide as the primary component of senile plaques in the 1980s was a landmark discovery that intensified research into its role in Alzheimer's disease. cambridge.orgscielo.br Subsequently, the focus expanded to include the study of various Aβ fragments to understand the mechanisms of fibril formation. While specific historical milestones for Beta-Amyloid (5-14) are not as prominently documented as for the full-length peptide or other fragments like Aβ(25-35), the general approach of using peptide fragments to model amyloidogenesis has been a cornerstone of the field for decades. pnas.org This strategy has allowed for the elucidation of key sequence-dependent features that drive aggregation.
Rationale for Focused Academic Inquiry into Beta-Amyloid (5-14)
The rationale for the focused study of Beta-Amyloid (5-14) lies in its ability to provide a simplified yet relevant model for understanding the complex process of Aβ aggregation. By concentrating on this specific ten-amino-acid sequence, researchers can investigate several key aspects of amyloid biology:
Aggregation Propensity: Studying the aggregation kinetics and thermodynamics of Beta-Amyloid (5-14) helps to identify the intrinsic properties of this sequence that contribute to the initial stages of amyloid formation.
Structural Intermediates: The smaller size of the fragment facilitates the characterization of early-stage oligomers and other transient structures that are often difficult to detect with the full-length peptide.
Influence of Environmental Factors: The impact of pH, temperature, and the presence of metal ions on the aggregation of Beta-Amyloid (5-14) can be systematically studied to understand how the local environment in the brain might influence plaque formation.
This focused inquiry provides fundamental data that contributes to a more comprehensive understanding of the entire Aβ peptide and its pathological implications.
Properties
Molecular Weight |
1236.3 |
|---|---|
sequence |
RHDSGYEVHH |
Origin of Product |
United States |
Molecular and Conformational Dynamics of Beta Amyloid 5 14
Structural Transitions of Beta-Amyloid (5-14) Peptides
The conformational plasticity of beta-amyloid peptides is a hallmark of their pathogenic potential. The transition from soluble, often helical or random coil structures, to insoluble, beta-sheet rich aggregates is a critical event in amyloid formation. frontiersin.orgpnas.orgaging-us.com
Alpha-Helical to Beta-Sheet Conformational Changes in Beta-Amyloid (5-14)
The conversion of Aβ from an alpha-helical or random coil state to a beta-sheet conformation is a primary step in its aggregation. pnas.orgaging-us.com This transition is believed to be a central event in the development of amyloid-related diseases. pnas.org While monomeric Aβ can adopt alpha-helical structures, particularly in membrane-like environments, it predominantly shifts towards beta-sheet structures in aqueous solutions, which promotes aggregation. pnas.orgmdpi.com This conformational change is a key prerequisite for the formation of both oligomers and the characteristic amyloid fibrils. frontiersin.orgpnas.org The process is not always a simple direct conversion; it can involve intermediate states and is influenced by various environmental factors. frontiersin.orgpnas.org
Studies on Aβ fragments have revealed that even shorter sequences can exhibit this critical conformational shift. For instance, molecular dynamics simulations have shown that Aβ peptides can undergo a transition from an alpha-helical state to a beta-sheet conformation. pnas.org This process is often initiated by the unfolding of the helical structure, which then refolds into a more stable beta-sheet arrangement. pnas.org The transition can proceed through different mechanistic pathways, sometimes involving a direct conversion of random coil portions of a helical structure into an antiparallel beta-sheet. nih.gov
Characterization of Intermediate Conformations of Beta-Amyloid (5-14) Aggregation
The aggregation of beta-amyloid is not a simple, one-step process. It proceeds through a series of intermediate states, including soluble oligomers and protofibrils, before forming mature fibrils. nih.govfrontiersin.org These intermediate oligomeric species are considered by many to be the most neurotoxic forms of Aβ. pnas.org
Kinetic studies have indicated that the formation of amyloid fibrils follows a nucleation-dependent polymerization model. aging-us.com In this model, monomers first undergo conformational changes to form unstable nuclei. Once a stable nucleus is formed, it acts as a template for the rapid addition of other monomers, leading to the elongation of the fibril. aging-us.com These nuclei and early oligomers are often rich in beta-sheet structure. aging-us.com
Molecular dynamics simulations have provided valuable insights into the early stages of aggregation. These studies have shown that Aβ monomers can associate to form dimers and other small oligomers. acs.org The interactions driving this initial association are often hydrophobic in nature. frontiersin.org The formation of these early aggregates can involve a "hydrophobic collapse," where the hydrophobic residues of the peptide come together. mdpi.com These oligomers can exist in various conformations, and some may be "on-pathway" to fibril formation, while others may represent "off-pathway" dead-end products. The characterization of these transient and often heterogeneous intermediate structures remains a significant challenge in the field.
Factors Influencing Beta-Amyloid (5-14) Conformation
The conformational landscape of the Beta-Amyloid (5-14) peptide is highly sensitive to its surrounding environment. Factors such as the solvent, pH, and ionic strength can significantly influence its secondary structure and aggregation propensity.
Influence of Solvent Environment on Beta-Amyloid (5-14) Secondary Structure
The solvent environment plays a crucial role in dictating the secondary structure of Aβ peptides. nih.gov Generally, apolar organic solvents, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), tend to induce and stabilize alpha-helical conformations. nih.govresearchgate.net In contrast, polar solvents like water or aqueous buffers promote the formation of unstructured random coils or beta-sheet structures, which are prone to aggregation. nih.govresearchgate.net
The choice of solvent for preparing Aβ solutions can have a lasting impact on its aggregation kinetics. For example, Aβ dissolved in solvents that promote beta-sheet formation, like 35% acetonitrile/0.1% trifluoroacetate, aggregates much faster than when it is pre-dissolved in solvents that favor a random coil or alpha-helical state, such as pure dimethyl sulfoxide (B87167) (DMSO). nih.gov This suggests that the initial conformation of the peptide monomer is a critical determinant of the subsequent aggregation pathway. nih.gov
Table 1: Effect of Solvent on Aβ Secondary Structure
| Solvent | Predominant Secondary Structure | Reference |
|---|---|---|
| Apolar Organic Solvents (e.g., TFE, HFIP) | Alpha-Helix | nih.gov, researchgate.net |
| Polar Solvents (e.g., Water, Aqueous Buffer) | Random Coil, Beta-Sheet | nih.gov, researchgate.net |
| 35% Acetonitrile/0.1% Trifluoroacetate | Two-thirds Beta-Sheet | nih.gov |
| Pure Dimethyl Sulfoxide (DMSO) | No detectable Beta-Sheet | nih.gov |
Impact of pH and Ionic Strength on Beta-Amyloid (5-14) Conformation
Ionic strength, typically modulated by the concentration of salts like sodium chloride (NaCl), also has a significant effect. High concentrations of salt can screen electrostatic repulsions between charged residues, which can either promote or inhibit aggregation depending on the specific peptide sequence and conditions. pnas.org Molecular dynamics simulations have shown that increasing ionic strength can lead to a decrease in the stability of secondary structural elements in Aβ. proquest.complos.org For the human Aβ sequence, higher ionic strength destabilizes a short helix in the N-terminal region and also affects the stability of the hydrophobic core. proquest.complos.org
Table 2: Influence of Environmental Factors on Aβ Conformation
| Factor | Observation | Reference |
|---|---|---|
| pH | Fibril formation detected at acidic pH. | proquest.com |
| Fibrillization rate decreases below pH 6.5. | aip.org | |
| Ionic Strength | Increasing ionic strength can decrease the stability of secondary structures. | proquest.com, plos.org |
Role of Specific Residues in Beta-Amyloid (5-14) Conformational Propensity
The amino acid sequence of Aβ is a primary determinant of its conformational preferences and aggregation potential. Specific residues and regions within the peptide play critical roles in driving the transition from monomer to aggregate. The N-terminal region of Aβ, which includes the 5-14 sequence, is thought to be important in the transition from soluble aggregates to insoluble plaques. plos.org
Within the broader Aβ sequence, several key regions have been identified as crucial for aggregation. These include residues 17-20, 26-30, 30-35, and 39-41. plos.org The region encompassing residues 10-20 is known to form a stable alpha-helical core in some environments. proquest.complos.org The N-terminal domain, particularly the first 10 residues, acts as a regulatory site for both solubilization and disaggregation. plos.org
Furthermore, specific amino acid substitutions can dramatically alter aggregation propensity. For example, the differences in three amino acids between human and rodent Aβ (R5G, Y10F, and H13R) are believed to be the reason why rodent Aβ has a much lower tendency to aggregate. mdpi.com This highlights the critical role that individual residues within the 5-14 region play in governing the conformational behavior of the entire peptide.
Table 3: Key Residues and Regions in Aβ Aggregation
| Residues/Region | Role in Aggregation | Reference |
|---|---|---|
| N-terminal domain (1-10) | Regulatory site for solubilization and disaggregation. | plos.org |
| 17-20, 26-30, 30-35, 39-41 | Important regions for aggregation. | plos.org |
| 10-20 | Can form a stable alpha-helical core. | proquest.com, plos.org |
Aggregation Pathways and Self Assembly Kinetics of Beta Amyloid 5 14
Mechanistic Stages of Beta-Amyloid (5-14) Aggregation
The aggregation of Beta-Amyloid (5-14) follows a sigmoidal kinetic profile, characterized by distinct phases: a lag phase, an exponential growth phase, and a stationary phase. frontiersin.orgresearchgate.net This process is governed by several microscopic mechanisms that dictate the rate and extent of fibril formation.
Primary nucleation is the initial and often rate-limiting step in amyloid formation, where soluble monomers overcome a thermodynamic barrier to form a stable nucleus. nih.govmdpi.com This process can occur homogeneously in solution or heterogeneously on surfaces. rsc.org For Aβ peptides, the nucleus is thought to be formed by a small number of monomers, possibly as few as two. rsc.org The formation of this initial seed is a slow and thermodynamically unfavorable process. researchgate.net Once formed, these nuclei serve as templates for the subsequent rapid addition of other monomers. The aggregation of Aβ is a concentration-dependent process, and the initial conformational change from a random coil or α-helix to a β-sheet structure is a critical early event in amyloidogenesis. mdpi.commdpi.com The lag phase of aggregation kinetics is largely attributed to the time required for primary nucleation to occur. wikipedia.orgrsc.org However, it's important to note that the lag phase is a result of a combination of various steps, not solely nucleus formation. wikipedia.org
Following the formation of a stable nucleus, the elongation phase begins, characterized by the rapid addition of monomers to the ends of the growing fibril. portlandpress.com This process is generally much faster than primary nucleation. portlandpress.com A proposed mechanism for fibril elongation is the "dock-lock" model, which involves two steps: the initial rapid binding (docking) of a free peptide to the fibril end, followed by a slower conformational rearrangement (locking) of the peptide into the ordered fibril structure. nih.gov The elongation process is influenced by the concentration of available monomers. portlandpress.com Studies have shown that hydrophobic interactions play a critical role in the elongation of Aβ fibrils. nih.gov The rate of elongation contributes significantly to the exponential growth phase observed in aggregation kinetics. wikipedia.org
Secondary Nucleation: This process occurs when the surface of existing fibrils catalyzes the formation of new nuclei from monomeric peptides. nih.govnih.govpnas.org This mechanism is monomer-dependent and becomes increasingly significant as the concentration of fibrils increases. nih.gov Secondary nucleation is considered a major source of toxic oligomeric species. nih.gov The rate of secondary nucleation reaches its peak near the midpoint of the aggregation curve. rsc.org
Fibril Fragmentation: This is a monomer-independent process where existing fibrils break, creating new, elongation-competent ends. nih.gov This fragmentation increases the number of growing points, leading to a positive feedback loop that accelerates fibril formation. rsc.org
Together, these secondary pathways contribute to the characteristic sigmoidal shape of the aggregation curve, particularly the rapid increase in fibril mass during the exponential phase. rsc.org
Elongation Processes of Beta-Amyloid (5-14) Fibrils
Formation and Characterization of Beta-Amyloid (5-14) Oligomers, Protofibrils, and Fibrils
The aggregation of Beta-Amyloid (5-14) results in a heterogeneous population of aggregate species, ranging from small, soluble oligomers to large, insoluble fibrils. diva-portal.org These intermediates and final products can be distinguished by their size, morphology, and structure. diva-portal.org
Oligomers: These are small, soluble aggregates of Aβ monomers and are considered to be the most neurotoxic species. acs.org They are formed early in the aggregation cascade and can exist in various forms, including dimers, trimers, and larger assemblies. diva-portal.orgnih.gov Depending on the pathway, oligomers can be "on-pathway," leading to fibril formation, or "off-pathway," resulting in non-fibrillar aggregates. smw.ch
Protofibrils: These are elongated, flexible, and soluble intermediates that are formed from the assembly of oligomers. diva-portal.orgmdpi.com They are precursors to mature fibrils and can be observed during the growth phase of aggregation. researchgate.net
Fibrils: These are the final, insoluble products of the aggregation process. wikipedia.org They are characterized by a cross-β sheet structure, where β-strands run perpendicular to the fibril axis. nih.gov Fibrils are typically 7–13 nm in diameter and can form dense networks. wikipedia.orgresearchgate.net The formation of Aβ fibrils involves several steps, including the oligomerization of monomers, the formation of protofibrils, and their subsequent aggregation into mature fibrils. acs.org
| Aggregate Species | Description | Key Characteristics |
| Oligomers | Small, soluble aggregates of Aβ monomers. | Considered highly neurotoxic; can be on- or off-pathway for fibril formation. acs.orgsmw.ch |
| Protofibrils | Elongated, flexible, soluble intermediates. | Precursors to mature fibrils; formed from oligomer assembly. diva-portal.orgmdpi.com |
| Fibrils | Insoluble, mature aggregates with a cross-β sheet structure. | 7–13 nm in diameter; form dense networks. wikipedia.orgresearchgate.net |
Interactions of Beta Amyloid 5 14 with Biological Interfaces in Research Models
Beta-Amyloid (5-14) Interaction with Model Biological Membranes
The interaction of amyloid peptides with cell membranes is a critical aspect of their biological activity. These interactions can lead to changes in both the peptide's conformation and the membrane's physical properties.
Research has shown that fragments of the Aβ peptide can interact with specific components of lipid membranes, particularly within specialized microdomains known as lipid rafts. A study focusing on the closely related Aβ(5-16) fragment demonstrated its interaction with the ganglioside GM1, a key component of lipid rafts. nih.gov This interaction is considered a crucial step that may precede amyloid aggregation. The binding of the peptide to GM1 clusters is believed to be a key event in the association of Aβ with lipid raft domains in neuronal membranes. nih.gov
While the ability of various full-length and other Aβ fragments to permeabilize membranes and form pore-like structures is a widely studied phenomenon, specific experimental data detailing the role of the Beta-Amyloid (5-14) fragment in these processes is not extensively available in the reviewed scientific literature. mdpi.combiorxiv.orgfrontiersin.org The "channel hypothesis" suggests that Aβ can form calcium-permeable channels, but this is typically associated with larger oligomeric forms of the peptide. mdpi.com
The interaction of Aβ peptides with membranes can alter the membrane's physical state, including its fluidity and the order of its lipid components. acs.orgnih.gov However, specific studies focusing solely on the effect of the Beta-Amyloid (5-14) fragment on membrane fluidity and order are not prominently featured in the available research. General findings indicate that Aβ interactions can lead to a decrease in membrane fluidity. frontiersin.org
Membrane composition plays a pivotal role in mediating the interaction with Aβ peptides. Cholesterol and gangliosides, both enriched in lipid rafts, are particularly important. mdpi.comfrontiersin.org Research on the Aβ(5-16) fragment has provided specific insights into this process. nih.gov
Studies have demonstrated that cholesterol accelerates the binding of the Aβ(5-16) peptide to GM1 gangliosides. nih.gov This effect is not due to a dramatic increase in the binding affinity itself, but rather a conformational change in the GM1 headgroup induced by cholesterol. This sterol-driven conformational tuning makes the ganglioside more receptive to binding the amyloid peptide. nih.gov This cooperative action between cholesterol and GM1 is believed to be a key mechanism for boosting the association of Aβ with lipid raft domains. nih.gov
| Interacting Molecule | Aβ Fragment Studied | Key Finding | Reference |
|---|---|---|---|
| Ganglioside GM1 | Aβ(5-16) | Binds to GM1, a component of lipid rafts. | nih.gov |
| Cholesterol | Aβ(5-16) | Accelerates the binding of the peptide to GM1 by inducing a conformational change in the ganglioside. | nih.gov |
Modulation of Membrane Fluidity and Order by Beta-Amyloid (5-14)
Beta-Amyloid (5-14) Protein-Protein Interactions (Beyond Self-Assembly)
Beyond interacting with lipids and forming self-aggregates, Aβ peptides can engage with a variety of proteins on the cell surface, which can trigger downstream signaling pathways.
Full-length Aβ oligomers are known to bind to several cell surface receptors, including the receptor for advanced glycation end products (RAGE), cellular prion protein (PrPc), and the p75 neurotrophin receptor (p75NTR). nih.govpnas.orgjci.orgnih.gov These interactions are linked to Aβ-induced neurotoxicity. However, the scientific literature reviewed does not provide specific evidence or detailed studies on the direct interaction of the Beta-Amyloid (5-14) fragment with these or other cellular receptors. Research in this area has predominantly focused on larger, aggregation-prone forms of the Aβ peptide. nih.govfrontiersin.org
Modulation of Beta-Amyloid (5-14) Aggregation by Chaperone Proteins
Molecular chaperones are key components of the cellular protein quality control system, or proteostasis network, which works to prevent protein misfolding and aggregation. frontiersin.org Various chaperones have been shown to interact with the full-length Aβ peptide, often targeting specific regions or aggregation states to modulate its fibrillization. While direct studies on the Aβ(5-14) fragment are limited, research on the N-terminal domain of Aβ provides significant insights into how this region, and by extension the 5-14 sequence, is involved in chaperone-mediated modulation.
Other chaperone families also play a role. The human chaperone DNAJB6, a member of the Hsp40 family, is a highly efficient suppressor of Aβ42 fibril formation, acting at sub-stoichiometric ratios. rsc.orgacs.org Its mechanism involves binding to small pre-fibrillar Aβ species, suggesting it recognizes early-stage oligomers. rsc.org While its precise binding site is not fully elucidated, its ability to inhibit primary nucleation implies an interaction with early-forming Aβ structures where the N-terminal domain is critically involved. rsc.orgrsc.org Similarly, members of the Hsp70 family have been shown to be neuroprotective against intracellular Aβ accumulation, participating in the sequestration and potential degradation of the peptide. jneurosci.org
The 14-3-3ζ protein, which functions as a molecular chaperone, has been shown to potently inhibit the in vitro fibril formation of Aβ40. cam.ac.uk Solution-phase NMR spectroscopy revealed that 14-3-3ζ preferentially interacts with the hydrophobic region spanning residues 11-21 of Aβ40. cam.ac.uk This binding site is directly adjacent to and partially overlaps with the C-terminal end of the Aβ(5-14) fragment, suggesting that chaperone binding in this area can sterically or allosterically modulate the conformation and aggregation propensity of the 5-14 region.
Table 1: Effects of Chaperone Proteins on Aβ Aggregation
| Chaperone Protein | Reported Effect on Aβ Aggregation | Mechanism/Interaction Site Relevance to Aβ(5-14) | Reference |
|---|---|---|---|
| αB-crystallin (HspB5) | Inhibits fibril compaction; induces a new, less-stable polymorph. | Interacts with the N-terminus of Aβ, leading to a more dynamic structure in this region. | tum.de |
| Hsp27 (HspB1) | Sequesters Aβ oligomers into larger, non-toxic aggregates. | Acts on early oligomeric species where the N-terminal domain is exposed. | researchgate.net |
| DNAJB6 | Potently inhibits primary nucleation of Aβ aggregation. | Binds to early pre-fibrillar oligomers, preventing the formation of aggregation-prone nuclei. | rsc.orgacs.org |
| Hsp70 | Reduces Aβ toxicity; involved in sequestration and degradation. | Provides neuroprotection against intracellular Aβ accumulation. | jneurosci.org |
| 14-3-3ζ | Inhibits in vitro fibril formation of Aβ40. | Binds preferentially to residues 11-21, adjacent to the Aβ(5-14) sequence. | cam.ac.uk |
Influence of Other Peptide and Protein Species on Beta-Amyloid (5-14) Behavior
The aggregation behavior of Aβ peptides is not only modulated by chaperones but is also significantly influenced by interactions with a variety of other endogenous and exogenous proteins and peptides. These interactions can accelerate, inhibit, or alter the pathway of fibril formation.
One critical interaction is "cross-seeding," where amyloidogenic proteins of a different type can template the aggregation of Aβ, and vice-versa. pnas.org Proteins such as tau, α-synuclein, and islet amyloid polypeptide (IAPP) can co-aggregate with Aβ. frontiersin.orgnih.govresearchgate.net Studies have shown that Aβ can drive tau pathology, and the two proteins can form soluble complexes, with the Aβ C-terminus binding to multiple tau domains. nih.gov Conversely, α-synuclein and Aβ interactions may promote the aggregation of both proteins. nih.gov The flexible, and often disordered, nature of monomeric amyloid proteins provides a template for these promiscuous interactions. nih.gov Given that the Aβ(5-14) region is part of the flexible N-terminus, it is likely exposed and available to participate in these initial cross-seeding events.
Apolipoprotein E (ApoE) is another key protein whose isoforms (ApoE2, ApoE3, ApoE4) differentially affect Aβ aggregation and clearance. Research indicates that ApoE binds to Aβ monomers and fibrils, with a primary interaction site identified at residues 12-28 of Aβ. frontiersin.org This binding region is immediately adjacent to the Aβ(5-14) sequence, and interactions here can modulate the conformational state and aggregation propensity of the entire N-terminal domain. frontiersin.org
Furthermore, research has focused on identifying peptides that can specifically bind to Aβ to modulate its behavior. In one study, a randomized 12-mer peptide library was screened using the Aβ(1-10) fragment as a target. plos.org This work successfully identified a specific peptide that could bind to this N-terminal region, inhibit the aggregation of Aβ into plaques, and reduce Aβ-mediated neurotoxicity in cell cultures. plos.org This demonstrates that the N-terminal region containing the 5-14 sequence is a viable target for developing peptide-based inhibitors of aggregation.
Table 2: Influence of Other Proteins and Peptides on Aβ Behavior
| Interacting Species | Reported Effect on Aβ Behavior | Mechanism/Interaction Site Relevance to Aβ(5-14) | Reference |
|---|---|---|---|
| Tau | Accelerates tau pathology; forms soluble Aβ-tau complexes. | Mutual cross-seeding interactions likely involve exposed regions like the N-terminus. | nih.gov |
| α-Synuclein | Promotes aggregation of both proteins (cross-seeding). | Interaction between monomeric/oligomeric forms facilitates co-aggregation. | nih.govfrontiersin.org |
| Islet Amyloid Polypeptide (IAPP) | Cross-seeding can retard nucleation but accelerate fibrillization. | Structural compatibility between Aβ and IAPP aggregates determines cross-seeding efficiency. | frontiersin.orgresearchgate.net |
| Serum Amyloid P component (SAP) | Binds to and stabilizes Aβ fibrils, enhancing their resistance to proteolysis. | A universal component of amyloid plaques, influencing fibril stability. | nih.govnih.govoup.com |
| Apolipoprotein E (ApoE) | Modulates Aβ aggregation and clearance. | Binds to Aβ at residues 12-28, adjacent to the Aβ(5-14) sequence. | frontiersin.org |
| Synthetic 12-mer Peptide | Inhibits Aβ aggregation and reduces neurotoxicity. | Selected for specific binding to the Aβ(1-10) region. | plos.org |
Compound Name Directory
Cellular and Subcellular Mechanistic Effects of Beta Amyloid 5 14 in in Vitro and Animal Models
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation by Beta-Amyloid (5-14)
Beta-amyloid (Aβ) peptides, including the (5-14) fragment, are associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress, a key pathological feature of Alzheimer's disease (AD). imrpress.com The brain's high oxygen consumption, rich lipid content, and relatively low levels of antioxidants make it particularly vulnerable to oxidative damage. mdpi.com Aggregated Aβ can lead to the formation of ROS, which in turn can cause membrane-lipid peroxidation. This process can negatively impact the function of membrane ion-motive ATPases and other transporters, leading to elevated basal intracellular calcium levels.
The interaction between metal ions like copper and iron with Aβ peptides can further increase ROS generation, creating a vicious cycle of oxidative damage and Aβ production. imrpress.comanr.fr These heavy metal ions act as potent pro-oxidants, facilitating redox processes that generate highly reactive free radicals. imrpress.com This oxidative environment can promote the amyloidogenic pathway by increasing the activity of enzymes like BACE1, which is involved in the production of Aβ. mdpi.com
The consequences of Aβ-induced oxidative stress are extensive, leading to damage of proteins, lipids, and DNA. mdpi.com Lipid peroxidation, for instance, results in the degradation of neuronal membranes and the formation of secondary products like 4-hydroxy-2-nonenal and isoprostanes. imrpress.com Furthermore, ROS can damage DNA by causing uncontrolled alterations to nucleic acid bases. imrpress.com This widespread oxidative damage contributes significantly to the neurotoxicity observed in AD. mdpi.com
| Biomarker | Observation | Cellular Model/System | Reference |
| Reactive Oxygen Species (ROS) | Increased generation | Neuronal and Glial Cells | mdpi.com |
| Lipid Peroxidation | Increased levels | Neuronal Membranes | imrpress.com |
| DNA Damage | Uncontrolled alterations to nucleic acid bases | Neurons | imrpress.com |
| Protein Oxidation | Damage to cellular proteins | Neurons | mdpi.com |
Disruption of Intracellular Calcium Homeostasis by Beta-Amyloid (5-14)
Beta-amyloid peptides, including the (5-14) fragment, are known to disrupt neuronal calcium homeostasis, a critical factor in the pathogenesis of Alzheimer's disease. dovepress.com Aβ can destabilize neuronal calcium levels, generally leading to an increase in cytosolic calcium. This disruption can occur through several mechanisms. One proposed mechanism is the formation of cation-selective ion pores in the cell membrane by Aβ oligomers, allowing for the passage of calcium into the cytoplasm. nih.govnih.gov The presence of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis, may enhance the vulnerability of neurons to this Aβ-induced pore formation. nih.gov
Another mechanism involves the generation of oxidative damage by aggregated Aβ. The resulting membrane-lipid peroxidation can impair the function of membrane ion-motive ATPases and other transporters responsible for maintaining low intracellular calcium levels. This leads to an elevation of basal intracellular calcium.
The influx of calcium can also be mediated by the activation of various cell surface receptors and channels. Aβ has been shown to activate NMDA receptors, AMPA receptors, and L-type voltage-gated calcium channels (L-VGCCs), all of which contribute to increased intracellular calcium. frontiersin.orgmdpi.comfrontiersin.org The accumulation of Aβ around synapses can lead to higher than normal calcium concentrations in the dendrites and dendritic spines of neurons. mdpi.com This sustained elevation of intracellular calcium can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. plos.org
| Affected Process/Channel | Effect of Beta-Amyloid (5-14) | Cellular Model | Reference |
| Cytosolic Calcium Levels | Increase | Neurons | |
| Membrane Ion-motive ATPases | Impaired Function | Neuronal Membranes | |
| NMDA Receptors | Activation, increased Ca2+ influx | Neurons | frontiersin.org |
| L-type Voltage-Gated Calcium Channels | Increased Ca2+ influx | Neurons | mdpi.com |
| Ryanodine Receptors (RyR) | Mediates calcium release from ER | Neurons | mdpi.com |
Molecular Mechanisms of Synaptic Dysfunction Induced by Beta-Amyloid (5-14)
Beta-amyloid (Aβ) peptides, including the (5-14) fragment, are central to the synaptic dysfunction that characterizes the early stages of Alzheimer's disease (AD). frontiersin.orgnih.gov Soluble Aβ oligomers can rapidly disrupt synaptic memory mechanisms, such as long-term potentiation (LTP), a cellular model for learning and memory. portlandpress.comnih.gov The inhibition of LTP by Aβ is a key factor underlying the cognitive deficits seen in AD. portlandpress.com
One of the primary mechanisms of Aβ-induced synaptic dysfunction is the disruption of glutamate (B1630785) receptor function. frontiersin.org Aβ oligomers can interact with and activate NMDA and AMPA receptors, leading to excessive calcium influx and subsequent disruption of calcium homeostasis. frontiersin.org This overactivation of NMDA receptors, particularly those containing the NR2B subunit located extrasynaptically, is a critical step in the impairment of LTP. nih.gov This process can also lead to the internalization of NMDA and AMPA receptors, further compromising synaptic plasticity. frontiersin.org
The signaling pathways downstream of receptor activation are also affected. Aβ can trigger the activation of stress-activated protein kinases like p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK). mdpi.comnih.gov The activation of p38 MAPK has been linked to the downregulation of cAMP response element-binding protein (CREB), a key transcription factor for synaptic plasticity and memory. nih.gov Furthermore, Aβ can interfere with other signaling pathways crucial for synaptic function, such as the Wnt/β-catenin pathway. nih.gov The culmination of these molecular events leads to a reduction in synaptic efficacy, loss of dendritic spines, and ultimately, the cognitive decline observed in AD. d-nb.info
| Affected Molecule/Pathway | Effect of Beta-Amyloid (5-14) | Consequence | Reference |
| NMDA Receptors | Excessive activation of extrasynaptic NR2B-containing receptors | LTP inhibition, Ca2+ dyshomeostasis | frontiersin.orgnih.gov |
| AMPA Receptors | Internalization | Reduced synaptic transmission | frontiersin.org |
| p38 MAPK | Activation | Downregulation of CREB, LTP impairment | nih.gov |
| Wnt/β-catenin signaling | Inhibition | Impaired synaptic function | nih.gov |
| Long-Term Potentiation (LTP) | Inhibition | Impaired synaptic plasticity and memory | portlandpress.comnih.gov |
Impact of Beta-Amyloid (5-14) on Mitochondrial Function and Dynamics
Beta-amyloid (Aβ) peptides, including the (5-14) fragment, exert significant detrimental effects on mitochondrial function and dynamics, contributing to the neuronal damage observed in Alzheimer's disease. frontiersin.orgplos.org Mitochondrial dysfunction is considered an early and prominent feature of AD pathology. frontiersin.orgnih.gov
Aβ can directly interact with mitochondria, accumulating in the mitochondrial import channels and within the mitochondrial matrix. frontiersin.orgnih.gov This accumulation has been shown to interfere with the electron transport chain, leading to impaired oxidative phosphorylation, reduced ATP production, and increased generation of reactive oxygen species (ROS). frontiersin.orgjneurosci.org Specifically, Aβ can inhibit the activity of key enzymes in the citric acid cycle and complexes of the respiratory chain. nih.govnih.gov The interaction of Aβ with mitochondrial proteins such as amyloid-beta binding alcohol dehydrogenase (ABAD) can further exacerbate mitochondrial stress and ROS production. nih.govmdpi.com
Beyond direct biochemical interference, Aβ also disrupts mitochondrial dynamics, the balance between mitochondrial fission and fusion. frontiersin.orgpnas.org Studies have shown that Aβ promotes mitochondrial fragmentation, leading to an increased number of smaller, less efficient mitochondria. nih.govpnas.orgfrontiersin.org This is often accompanied by an abnormal distribution of mitochondria within neurons. pnas.org The altered mitochondrial morphology is linked to a decrease in mitochondrial membrane potential and further contributes to neuronal dysfunction. pnas.orgfrontiersin.org This imbalance in fission and fusion disrupts the normal processes that ensure mitochondrial health and energy supply, ultimately leading to neuronal damage and apoptosis. frontiersin.org
| Mitochondrial Parameter | Effect of Beta-Amyloid (5-14) | Cellular Consequence | Reference |
| Mitochondrial Morphology | Increased fragmentation, decreased size | Impaired energy production, increased ROS | nih.govpnas.orgfrontiersin.org |
| Mitochondrial Distribution | Abnormal, perinuclear accumulation | Deficient neuronal function | pnas.org |
| Electron Transport Chain | Inhibition of complex activities | Reduced ATP production, increased ROS | frontiersin.orgjneurosci.org |
| Mitochondrial Membrane Potential | Decrease | Mitochondrial dysfunction, apoptosis | pnas.orgfrontiersin.org |
| Mitochondrial Fission/Fusion | Imbalance (increased fission) | Impaired mitochondrial dynamics | frontiersin.orgpnas.org |
Beta-Amyloid (5-14) and Cellular Inflammatory Responses in Glial Models
Beta-amyloid (Aβ) peptides, including the (5-14) fragment, are potent activators of glial cells, namely microglia and astrocytes, triggering inflammatory responses that contribute to the neurodegenerative process in Alzheimer's disease (AD). mdpi.comfrontiersin.org The accumulation of Aβ acts as a trigger for the activation of these immune cells in the brain. medecinesciences.org
In response to Aβ, microglia, the resident immune cells of the central nervous system, become activated. nih.govijbs.com This activation can lead to the production and release of a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). medecinesciences.orgijbs.com Aβ can stimulate Toll-like receptors (TLRs) and the NRLP3 inflammasome in microglia, initiating these inflammatory signaling cascades. rupress.org While activated microglia can play a beneficial role by phagocytosing and clearing Aβ deposits, their sustained activation leads to a chronic inflammatory state that is neurotoxic. frontiersin.org
Astrocytes are also activated in response to Aβ and contribute to the inflammatory environment. mdpi.com The inflammatory mediators released by activated microglia can further stimulate astrocytes, creating a vicious cycle of inflammation. mdpi.com This persistent neuroinflammation, characterized by the presence of activated glial cells and elevated levels of inflammatory cytokines, exacerbates neuronal damage and contributes to the progression of AD pathology. medecinesciences.org
| Glial Cell Type | Response to Beta-Amyloid (5-14) | Key Inflammatory Mediators | Reference |
| Microglia | Activation, Phagocytosis | TNF-α, IL-1β, IL-6 | medecinesciences.orgnih.govijbs.com |
| Astrocytes | Activation | Pro-inflammatory cytokines | mdpi.com |
Effects of Beta-Amyloid (5-14) on Cytoskeletal Integrity and Dynamics
Beta-amyloid (Aβ) peptides, including the (5-14) fragment, have been shown to disrupt the integrity and dynamics of the neuronal cytoskeleton, a critical factor in maintaining neuronal structure and function. The cytoskeleton, composed of microtubules, actin filaments, and neurofilaments, is essential for processes such as axonal transport and synaptic plasticity.
Aβ can induce the hyperphosphorylation of tau, a microtubule-associated protein. frontiersin.org Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. frontiersin.orgmsdmanuals.com This disruption of the microtubule network can impair axonal transport, leading to a "traffic jam" that prevents essential cargoes from reaching the synapses.
Furthermore, Aβ has been shown to affect actin dynamics. Some studies suggest that Aβ's interaction with cell surface receptors can lead to changes in cofilin, a key protein that regulates actin filament disassembly. stanford.edu The over-activation of cofilin can lead to the breakdown of the actin cytoskeleton, which is crucial for the structure of dendritic spines and synaptic stability. stanford.edu The disruption of both microtubule and actin networks contributes to the neuritic dystrophy and synaptic loss observed in Alzheimer's disease.
Molecular Pathways Regulating Cytoskeletal Alterations
The Aβ-induced alterations to the cytoskeleton are mediated by specific molecular pathways. The hyperphosphorylation of tau is driven by the altered activity of certain kinases and phosphatases. msdmanuals.com For example, Aβ can lead to the abnormal activation of kinases such as glycogen (B147801) synthase kinase-3β (GSK3β) and cyclin-dependent kinase-5 (CDK5), both of which can phosphorylate tau. oup.commdpi.com
The regulation of actin dynamics is also influenced by Aβ-activated signaling cascades. Research has indicated that Aβ may activate LIM kinase 1 (LIMK1), which in turn phosphorylates and inactivates cofilin, leading to an accumulation of actin filaments in some contexts. nih.gov Conversely, other pathways may lead to cofilin activation and actin depolymerization. stanford.edu These complex and sometimes contradictory findings suggest that the effect of Aβ on the cytoskeleton is multifaceted and may depend on the specific form of Aβ and the cellular context.
| Cytoskeletal Component | Effect of Beta-Amyloid (5-14) | Key Regulating Molecules | Reference |
| Microtubules | Destabilization | Tau, GSK3β, CDK5 | frontiersin.orgmsdmanuals.comoup.commdpi.com |
| Actin Filaments | Altered dynamics | Cofilin, LIMK1 | stanford.edunih.gov |
Interaction with Microtubule-Associated Proteins in Cell Models
There is no available research data detailing the specific interactions between the Beta-Amyloid (5-14) fragment and microtubule-associated proteins like tau in cell models. While the interaction between full-length beta-amyloid and tau is a central topic in Alzheimer's disease research, these findings cannot be extrapolated to the (5-14) fragment without direct experimental evidence. nih.govijpsonline.commdpi.complos.orgfrontiersin.orgplos.orgacs.org
Excitotoxicity Mechanisms Related to Beta-Amyloid (5-14) in Neuronal Cultures
There is a lack of information on whether the Beta-Amyloid (5-14) fragment is involved in excitotoxicity mechanisms in neuronal cultures. The role of beta-amyloid in excitotoxicity, particularly its interplay with glutamate receptors like NMDA receptors, has been established for other Aβ forms, but not for the (5-14) fragment. mdpi.comtandfonline.comnih.govaginganddisease.orgfrontiersin.orgpnas.orgfrontiersin.orgtermedia.pl
Due to the absence of research on the specific Beta-Amyloid (5-14) fragment for the topics outlined, no data tables or detailed research findings can be generated.
Advanced Methodologies and Research Approaches for Beta Amyloid 5 14 Investigations
Biophysical Characterization Techniques for Beta-Amyloid (5-14)
Efforts to compile data on the biophysical properties of Beta-Amyloid (5-14) were unsuccessful as no dedicated studies using the specified techniques were identified.
Spectroscopic Methods (e.g., CD, NMR, SSNMR, EPR, Fluorescence Spectroscopy)
No published studies were found that specifically analyze the secondary structure, conformational dynamics, or aggregation state of the Aβ(5-14) fragment using methods such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), solid-state NMR (ssNMR), Electron Paramagnetic Resonance (EPR), or fluorescence spectroscopy. This type of analysis is fundamental for understanding a peptide's tendency to fold into structures like β-sheets, which is a hallmark of amyloidogenic proteins.
Microscopy Techniques (e.g., AFM, TEM, KPFM, SMOLM)
There is a lack of research utilizing high-resolution microscopy techniques to visualize the morphology of Aβ(5-14). Searches for studies using Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), Kelvin Probe Force Microscopy (KPFM), or Single-Molecule Localization Microscopy (SMOLM) to image potential aggregates or fibrillar structures of this specific peptide fragment yielded no results. While AFM has been mentioned in the context of determining the aggregation state of Aβ peptides in general, no data specific to the 5-14 fragment is available. google.com
Membrane Mimetic Systems (e.g., Black Lipid Membranes, Liposomes)
The interaction of amyloid peptides with cell membranes is a critical area of research for understanding toxicity mechanisms. However, no literature was found that investigates the interaction of Aβ(5-14) with artificial membrane systems like black lipid membranes or liposomes. Therefore, its potential to disrupt membranes or form pores remains uncharacterized.
Computational Modeling and Simulation Approaches for Beta-Amyloid (5-14)
Computational methods are powerful tools for predicting peptide behavior. However, specific computational studies on the Aβ(5-14) fragment are not available in the reviewed literature.
Molecular Dynamics Simulations for Conformational Studies and Aggregation
Molecular dynamics (MD) simulations are widely used to study the folding and aggregation pathways of amyloid peptides. Despite the utility of this technique, no published MD simulation studies focusing on the conformational landscape or aggregation propensity of Beta-Amyloid (5-14) were identified.
Protein-Ligand Docking Studies with Beta-Amyloid (5-14)
Similarly, there is no available research on protein-ligand docking studies involving the Aβ(5-14) fragment. Such studies would be essential for identifying potential inhibitor molecules that could bind to the peptide and prevent its aggregation, but this line of inquiry has not been pursued for this specific fragment according to the available data.
Machine Learning Applications in Beta-Amyloid (5-14) Research
The application of machine learning (ML) in the broader field of beta-amyloid research is rapidly expanding, offering powerful tools for prediction and analysis. While specific studies focusing exclusively on the beta-amyloid (5-14) fragment are not extensively documented in the provided results, the methodologies applied to full-length beta-amyloid and other fragments are highly relevant and adaptable. These approaches primarily focus on predicting amyloid beta (Aβ) status in the brain, a key pathological hallmark of Alzheimer's disease. nih.govfrontiersin.org
Machine learning models have been developed to predict the accumulation of Aβ in the brain by analyzing a combination of clinical data. eisai.com These models can incorporate background information such as age, gender, and medical history, alongside results from general blood tests and cognitive assessments like the Mini-Mental State Examination (MMSE). eisai.com For instance, one study achieved a predictive accuracy with an Area Under the Curve (AUC) of 0.73 when combining these data points, indicating a reliable level of performance. eisai.com Such models hold the potential to facilitate early screening for individuals at risk of Alzheimer's disease by enabling primary care physicians to predict brain Aβ accumulation during routine check-ups. eisai.com
Furthermore, ML algorithms, including deep learning and classical models, have shown promise in predicting amyloid positivity using standard structural brain MRI data. frontiersin.org Some models have achieved a balanced accuracy of up to 0.771. frontiersin.org Another significant area of ML application is the development of predictors for amyloidogenicity based on amino acid sequences. biorxiv.org By creating extensive databases of naturally occurring amyloid proteins, researchers can train ML models, such as random-forest-based predictors, to identify sequences with a high propensity to form amyloid fibrils. biorxiv.org This approach could be instrumental in understanding the aggregation potential of specific fragments like beta-amyloid (5-14).
Development and Application of In Vitro and Cellular Assays for Beta-Amyloid (5-14) Research
In vitro and cellular assays are fundamental tools for investigating the biological effects of beta-amyloid peptides, including the (5-14) fragment. These assays provide controlled environments to study cytotoxicity, oxidative stress, neuroinflammation, and effects on synaptic and neuronal morphology.
Cell Viability and Apoptosis Assays in PC12 and SH-SY5Y Cells
PC12 and SH-SY5Y cells are neuronal-like cell lines commonly used to model the neurotoxic effects of beta-amyloid. inabj.orgnih.gov
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. mdpi.commdpi.com This assay measures the metabolic activity of cells, which is an indicator of their health. Studies have shown that exposure to beta-amyloid peptides leads to a dose-dependent and time-dependent decrease in the viability of SH-SY5Y cells. mdpi.commdpi.com For example, treatment with beta-amyloid oligomers can reduce cell viability to around 50% after 72 to 96 hours of exposure. mdpi.com Similarly, PC12 cells also exhibit decreased viability upon exposure to beta-amyloid peptides. nih.gov
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in Alzheimer's disease. Assays to measure apoptosis often involve detecting the activation of caspases, which are key enzymes in the apoptotic cascade. For instance, beta-amyloid has been shown to increase the activity of caspase-3 and caspase-9 in SH-SY5Y cells. inabj.orgmdpi.com Another common method is the Annexin V-FITC/propidium iodide (PI) assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.comfrontiersin.org Studies have demonstrated that beta-amyloid treatment significantly increases the percentage of apoptotic SH-SY5Y cells. mdpi.comfrontiersin.org
Below is a table summarizing findings from cell viability and apoptosis assays.
| Cell Line | Assay Type | Beta-Amyloid Fragment | Key Findings | Reference |
| SH-SY5Y | MTT Assay | Aβ25–35 | Dose-dependent decrease in cell viability. | mdpi.com |
| SH-SY5Y | MTT Assay | Aβ1-42 Oligomers | Time-dependent decrease in cell viability. | mdpi.com |
| PC12 | MTT Assay | Aβ1-42, Aβ25–35 | Decreased cell viability. | nih.gov |
| SH-SY5Y | Caspase-3/9 Assay | Not Specified | Increased caspase activity, indicating apoptosis. | inabj.org |
| SH-SY5Y | Annexin V-FITC/PI | Not Specified | Increased percentage of apoptotic cells. | mdpi.comfrontiersin.org |
| SH-SY5Y | Caspase-3/7 Assay | Aβ42 | Significantly increased caspase activity. | plos.org |
Reactive Oxygen Species Measurement Assays
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a significant factor in beta-amyloid-induced neurotoxicity. mdpi.comacs.org Assays to measure ROS are crucial for understanding this aspect of beta-amyloid pathology.
A common method for detecting intracellular ROS is the use of fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). biomolther.org Upon entering the cell, DCF-DA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Studies using this assay have shown that beta-amyloid treatment leads to a significant increase in intracellular ROS levels in neuronal cells. biomolther.orgplos.org This increased ROS production is believed to contribute to cell damage and death. mdpi.com For example, the accumulation of ROS induced by beta-amyloid can be mitigated by antioxidants. biomolther.org
Another approach involves the direct measurement of specific ROS molecules like hydrogen peroxide (H₂O₂). acs.org Advanced fluorescent probes have been developed to detect H₂O₂ levels in real-time in cellular models. acs.org These probes can be targeted to specific cellular compartments or even to beta-amyloid plaques themselves, providing a more precise understanding of where oxidative stress is occurring. acs.org
The following table details common ROS measurement assays.
| Assay Type | Measured Species | Key Findings in Relation to Beta-Amyloid | Reference |
| DCF-DA Fluorescence Assay | General intracellular ROS | Increased ROS levels in neuronal cells upon Aβ exposure. | biomolther.orgplos.org |
| Targeted Fluorescent Probes | Hydrogen Peroxide (H₂O₂) | Allows real-time detection of Aβ-induced H₂O₂. | acs.org |
| Resorufin Fluorescence | Hydrogen Peroxide (H₂O₂) | Generation of H₂O₂ in the presence of Aβ. | acs.org |
| 3-CCA Fluorescence | Hydroxyl Radical (HO•) | Formation of HO• in the presence of Aβ. | acs.org |
Neuroinflammation Assays in Microglial Cell Lines
Neuroinflammation, mediated by microglial cells, is a critical component of the brain's response to beta-amyloid. medecinesciences.orgmdpi.com Assays using microglial cell lines, such as BV-2 and HMC3, are used to study this inflammatory response. medecinesciences.orgmdpi.com
These assays typically involve stimulating the microglial cells with beta-amyloid and then measuring the release of pro-inflammatory and anti-inflammatory molecules. medecinesciences.orgmdpi.com Common techniques include enzyme-linked immunosorbent assay (ELISA) and quantitative polymerase chain reaction (qPCR) to measure the levels of cytokines and chemokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). medecinesciences.orgmdpi.com
Studies have shown that beta-amyloid activates microglia, leading to the increased expression and release of these pro-inflammatory factors. medecinesciences.orgijbs.com This inflammatory response can contribute to neuronal damage. scienceopen.com Conversely, some compounds have been shown to reduce this beta-amyloid-induced inflammation in microglial cell models, suggesting potential therapeutic avenues. mdpi.com
A summary of neuroinflammation assays is provided in the table below.
| Cell Line | Stimulus | Measured Markers | Key Findings | Reference |
| BV-2 | Aβ42 | TNF-α, IL-1β, IL-6 | Aβ induces the release of pro-inflammatory cytokines. | medecinesciences.org |
| HMC3 | Aβ25–35 | IL-6, TNF-α, NF-κB, MCP-1, MIP-1, IL-10 | Aβ induces inflammation; some agents can inhibit this response. | mdpi.com |
| Immortalized Microglial (IMG) cells | Aβ | Pro- and anti-inflammatory transcripts | Aβ induces an inflammatory response. | scienceopen.com |
| Mouse bone marrow-derived macrophages, BV2 | Aβ42 | Dectin-1, inflammatory cytokines | Aβ can directly bind to Dectin-1 on microglia to induce inflammation. | ijbs.com |
Assays for Synaptic Function and Neurite Morphology
Beta-amyloid is known to disrupt synaptic function and alter neuronal morphology, which are early events in the pathology of Alzheimer's disease. nih.govnih.gov
Assays for Synaptic Function: The effects of beta-amyloid on synaptic function can be studied in vitro by examining changes in synaptic protein levels and synaptic vesicle recycling. life-science-alliance.org For example, treatment of cultured hippocampal neurons with beta-amyloid oligomers has been shown to decrease the levels of presynaptic and postsynaptic proteins. life-science-alliance.org Artificial synapse formation assays can also be used, where beads coated with synaptic adhesion molecules are used to induce the formation of presynaptic or postsynaptic specializations. life-science-alliance.org The presence of beta-amyloid can interfere with this process, providing a measure of its impact on synaptogenesis. life-science-alliance.org
Assays for Neurite Morphology: Changes in neurite length and complexity are key indicators of neuronal health. nih.gov Automated imaging systems and analysis software can be used to quantify neurite outgrowth in cultured neurons. nih.gov Studies have demonstrated that beta-amyloid causes a significant decrease in neurite length in primary cortical and hippocampal neurons. nih.govmdpi.com This reduction in neurite length is considered a more sensitive measure of non-lethal neuronal injury than traditional cytotoxicity assays. nih.gov Furthermore, beta-amyloid can induce neurite beading and fragmentation, which are pathological changes observed in Alzheimer's disease. plos.org
The table below summarizes assays related to synaptic function and neurite morphology.
| Assay Type | Measured Parameter | Key Findings in Relation to Beta-Amyloid | Reference |
| Immunostaining for Synaptic Proteins | Levels of pre- and postsynaptic proteins | Aβ oligomers decrease levels of synaptic proteins. | life-science-alliance.org |
| Artificial Synapse Formation Assay | Formation of synaptic specializations | Aβ can interfere with synapse formation. | life-science-alliance.org |
| Automated Neurite Outgrowth Analysis | Neurite length and complexity | Aβ causes a decrease in neurite length. | nih.govmdpi.com |
| Microscopic Analysis of Neurites | Neurite beading and fragmentation | Aβ induces pathological changes in neurite morphology. | plos.org |
Post Translational Modifications and Their Impact on Beta Amyloid 5 14 Pathobiology
Identification and Characterization of Specific Post-Translational Modifications of Beta-Amyloid (5-14)
The Aβ(5-14) fragment is a critical region for several post-translational modifications that are implicated in Alzheimer's disease pathology. These modifications include phosphorylation, isomerization, and others, which can alter the peptide's structure and function.
Phosphorylation Events (e.g., Serine 8) and Their Effects
Phosphorylation of the serine residue at position 8 (Ser8) is a significant post-translational modification of the beta-amyloid peptide. aging-us.comfrontiersin.org This modification has been detected in the brains of Alzheimer's disease patients and is considered to play a role in the disease's progression. mdpi.com
Key Research Findings on Serine 8 Phosphorylation:
| Finding | Effect on Beta-Amyloid | Reference |
| Increased Aggregation | Phosphorylation at Ser8 promotes the formation of oligomeric Aβ assemblies, which act as nuclei for fibrillization. embopress.org It stabilizes the β-sheet conformation, leading to increased aggregation. aging-us.com | aging-us.comembopress.org |
| Enhanced Neurotoxicity | Phosphorylated Aβ has shown increased toxicity in laboratory models compared to its non-phosphorylated counterpart. aging-us.comembopress.org | aging-us.comembopress.org |
| Altered Clearance | Phosphorylation at Ser8 can decrease the clearance of Aβ by microglial cells and reduces its degradation by key enzymes like insulin-degrading enzyme (IDE) and angiotensin-converting enzyme (ACE). nih.gov | nih.gov |
| Early Pathological Feature | The accumulation of Aβ phosphorylated at Ser8 has been observed intracellularly in mouse models before the formation of amyloid plaques. mdpi.com | mdpi.com |
Initially, it was thought that Aβ phosphorylation primarily occurred intracellularly. However, research has demonstrated that Aβ can be phosphorylated extracellularly by a secreted form of protein kinase A (PKA). aging-us.comembopress.org This finding suggests a novel mechanism for triggering Aβ aggregation and toxicity in the extracellular space of the brain. aging-us.com
Isomerization (e.g., Aspartate 7) and Its Consequences
Isomerization of the aspartic acid residue at position 7 (Asp7) is another critical post-translational modification of beta-amyloid. This spontaneous, non-enzymatic modification is highly prevalent in the amyloid plaques found in Alzheimer's disease brains, with some studies indicating that it can account for up to 50% of the total Aβ in these plaques. mdpi.comoup.com
Consequences of Aspartate 7 Isomerization:
| Consequence | Description | Reference |
| Increased Neurotoxicity | The isomerized form of Aβ (iso-Aβ) exhibits greater neurotoxicity compared to the unmodified peptide. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
| Promotion of Amyloidogenesis | In animal models, the administration of iso-Aβ has been shown to induce the aggregation of endogenous Aβ, accelerating the formation of amyloid plaques. mdpi.comnih.gov | mdpi.comnih.gov |
| Structural and Aggregation Changes | Isomerization at Asp7 significantly alters the structure of the Aβ peptide, which can affect its degradation, oligomer assembly, and interaction with therapeutic antibodies. oup.com | oup.com |
| Enhanced Inhibition of α7 Nicotinic Receptor | Iso-Aβ is a more potent inhibitor of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), which may contribute to the cholinergic dysfunction seen in Alzheimer's disease. nih.gov | nih.gov |
The presence of this modification increases with age and is a prominent feature in the brains of individuals with Alzheimer's disease. mdpi.com The high prevalence and significant pathological consequences of Asp7 isomerization make it a key area of research for understanding and potentially targeting Alzheimer's disease.
Other Modifications (e.g., Glycation, Acetylation)
Beyond phosphorylation and isomerization, other post-translational modifications can also impact the beta-amyloid peptide, although they are less studied in the specific context of the Aβ(5-14) fragment.
Acetylation is another PTM that can occur on proteins. While its specific impact on the Aβ(5-14) sequence is not as well-documented as phosphorylation or isomerization, it is known to be involved in regulating protein function and could potentially influence Aβ's behavior.
Altered Aggregation Propensity of Modified Beta-Amyloid (5-14) Variants
Post-translational modifications within the Aβ(5-14) region significantly influence the peptide's tendency to aggregate, a central event in Alzheimer's disease.
Phosphorylation at Serine 8 has been shown to promote the formation of toxic Aβ aggregates. aging-us.com This modification accelerates the formation of oligomeric assemblies, which serve as seeds for the growth of larger fibrils. embopress.org The introduction of a phosphate (B84403) group at Ser8 stabilizes the β-sheet conformation of the Aβ peptide, a structural prerequisite for aggregation. aging-us.comembopress.org
Isomerization of Aspartate 7 also enhances the aggregation propensity of Aβ. nih.gov The structural changes induced by isomerization are thought to facilitate the misfolding and subsequent aggregation of the peptide. oup.com In fact, this modification is more prone to aggregation than the unmodified Aβ. nih.gov
Mechanistic Changes in Cellular Effects Induced by Modified Beta-Amyloid (5-14)
Modified forms of Aβ(5-14) can trigger distinct and often more severe cellular responses compared to the unmodified peptide.
Phosphorylated Aβ at Serine 8 exhibits increased neurotoxicity. aging-us.comfrontiersin.org Studies have shown that this modified form is more damaging to neurons in experimental models. embopress.org Furthermore, the reduced clearance of phosphorylated Aβ by microglia, the brain's immune cells, means it persists longer, potentially exacerbating its toxic effects. nih.gov
Aβ with an isomerized Aspartate 7 also demonstrates heightened neurotoxicity. mdpi.comresearchgate.net This increased toxicity appears to be mediated, at least in part, through its enhanced interaction with the α7 nicotinic acetylcholine receptor. nih.gov The binding of iso-Aβ to this receptor can disrupt normal cholinergic signaling and contribute to neuronal dysfunction. nih.gov Additionally, the combination of Asp7 isomerization and Ser8 phosphorylation has been found to further increase the cytotoxic effects of Aβ. researchgate.net
Influence of Modifications on Beta-Amyloid (5-14) Interactions with Other Biomolecules
Post-translational modifications in the Aβ(5-14) region can alter how the peptide interacts with other biomolecules, which has significant implications for its pathological role.
The isomerization of Aspartate 7 has a notable effect on Aβ's interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). nih.gov Research indicates that iso-Aβ is a more potent inhibitor of this receptor's function than unmodified Aβ. nih.gov This suggests that the structural change due to isomerization enhances the binding affinity or alters the binding mode of Aβ to the α7nAChR, leading to a greater disruption of its activity. nih.gov
Furthermore, these modifications can influence interactions with receptors involved in Aβ clearance and transport across the blood-brain barrier, such as the Receptor for Advanced Glycation End Products (RAGE). nih.govfrontiersin.org For example, differences in how modified Aβ isoforms interact with RAGE may affect their transport from the bloodstream into the brain. nih.gov The structural alterations caused by modifications like isomerization can also impact the binding of therapeutic antibodies that target the N-terminus of Aβ, potentially affecting the efficacy of these treatments. oup.com
Future Research Directions and Unresolved Questions for Beta Amyloid 5 14 Studies
Emerging Areas of Research for Beta-Amyloid (5-14)
In response to the challenges in understanding Aβ's role in AD, several new and exciting areas of research are emerging. One key area is the focus on specific Aβ oligomeric species and their unique contributions to neurotoxicity. Researchers are moving beyond a general view of "Aβ oligomers" to characterize distinct oligomeric structures and their specific pathological effects.
Another emerging area is the investigation of the interplay between Aβ and other cellular components, such as microglia and astrocytes. Chronic activation of these glial cells by Aβ is known to promote neuroinflammation, which is a key feature of AD. frontiersin.org Understanding the detailed mechanisms of this interaction could open new therapeutic avenues targeting neuroinflammation.
Research into the role of the glymphatic system in clearing metabolic waste, including Aβ, from the brain is also gaining traction. wikipedia.org The efficiency of this clearance system is known to be significantly increased during sleep, and its impairment could be a key factor in Aβ accumulation. wikipedia.org
Furthermore, there is growing interest in the potential for Aβ to spread from one neuron to another in a "prion-like" manner, where misfolded Aβ can induce other Aβ molecules to adopt a similar pathological conformation. wikipedia.org Understanding this potential mechanism of propagation could have significant implications for therapeutic strategies.
Finally, the development of novel therapeutic strategies beyond simply targeting Aβ plaques is a major focus. This includes therapies aimed at preventing Aβ aggregation, enhancing its clearance, and targeting downstream pathological events. tg.org.au
Integration of Multi-Omics Data with Beta-Amyloid (5-14) Mechanistic Studies
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of Aβ (5-14) and its role in AD. This systems biology approach allows for a more comprehensive understanding of the complex molecular networks that are perturbed in the disease. elte.hu
By combining genomic data, such as from genome-wide association studies (GWAS), with transcriptomic and proteomic data, researchers can identify novel genes and pathways that are associated with Aβ metabolism and aggregation. This can help to uncover new potential therapeutic targets.
Proteomic studies can provide detailed information about the different Aβ species present in the brain, as well as post-translational modifications that may influence their aggregation and toxicity. Metabolomic analyses can identify changes in cellular metabolism that are associated with Aβ pathology, providing insights into the downstream consequences of Aβ accumulation.
The integration of these diverse datasets requires sophisticated computational and bioinformatic tools. However, the potential rewards are immense, offering the promise of a more holistic and systems-level understanding of AD pathogenesis. mdpi.com This integrated approach can help to move beyond a single-target view of the disease and towards the development of more effective, multi-targeted therapies.
Development of Advanced In Vitro and In Vivo Research Models for Beta-Amyloid (5-14) Investigation
To overcome the limitations of traditional research models, there is a significant effort to develop more advanced and physiologically relevant in vitro and in vivo systems for studying Aβ (5-14).
Advanced In Vitro Models:
Three-Dimensional (3D) Cell Cultures: 3D cell culture models, including spheroids and organoids, offer a more realistic representation of the in vivo cellular environment compared to traditional 2D cell cultures. mdpi.comsigmaaldrich.com These models can better recapitulate cell-cell interactions and the formation of extracellular matrix, which are crucial for studying Aβ aggregation and its effects on neuronal networks. nih.govresearchgate.net Human induced pluripotent stem cells (iPSCs) can be used to generate 3D neural cultures from AD patients, providing a patient-specific model for studying the disease. mdpi.comsigmaaldrich.com
Microfluidic Devices: Microfluidic platforms, or "organ-on-a-chip" systems, allow for the precise control of the cellular microenvironment and the study of dynamic processes, such as the transport of Aβ across the blood-brain barrier. life-science-alliance.org
Advanced In Vivo Models:
Knock-in (KI) and Knock-out (KO) Mouse Models: Gene editing technologies like CRISPR/Cas9 are being used to create more refined mouse models that more accurately reflect the genetic basis of AD. nih.gov This includes knock-in models that express humanized Aβ sequences or specific mutations associated with familial AD. nih.gov
Non-human Primate Models: While ethically and logistically challenging, non-human primate models offer a closer representation of human brain anatomy and physiology, making them valuable for preclinical testing of therapeutic interventions. nih.gov
Canine Models: Aged canines naturally develop Aβ deposition and cognitive decline, providing a spontaneous model of amyloid pathology. nih.gov
These advanced models, in combination with sophisticated imaging techniques, are providing unprecedented insights into the dynamic processes of Aβ aggregation and its consequences for neuronal function. nih.govsnmjournals.orgresearchgate.net
Elucidating the Precise Role of Beta-Amyloid (5-14) in the Broader Amyloid Cascade Hypothesis
The amyloid cascade hypothesis has been the dominant framework for understanding AD for decades. nih.govmdpi.comfrontiersin.org It posits that the accumulation of Aβ is the initiating event in a cascade that leads to tau pathology, neuroinflammation, and ultimately, dementia. nih.govfrontiersin.org However, the precise role of specific Aβ fragments like Aβ (5-14) within this hypothesis is still being actively investigated.
Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. wikipedia.orgcreative-diagnostics.comwikipedia.org The γ-secretase cleavage is imprecise, leading to the production of Aβ peptides of varying lengths, with Aβ40 and Aβ42 being the most common. wikipedia.org The shorter Aβ (5-14) fragment is a product of APP processing, but its specific contribution to the amyloid cascade is less well understood compared to the full-length peptides.
Research is ongoing to determine whether Aβ (5-14) and other N-terminally truncated Aβ species have distinct biophysical properties, aggregation kinetics, and neurotoxic effects compared to Aβ40 and Aβ42. Some studies suggest that these shorter fragments may play a role in seeding the aggregation of full-length Aβ peptides.
Furthermore, the interaction of Aβ (5-14) with other components of the amyloid cascade, such as different secretases, tau protein, and inflammatory mediators, is an area of active research. pnas.orgpnas.org A more detailed understanding of the role of Aβ (5-14) and other Aβ fragments will be crucial for refining the amyloid cascade hypothesis and for developing more targeted and effective therapies for AD. The continued debate and refinement of the amyloid cascade hypothesis, in light of new evidence from clinical trials and basic research, will be essential for making progress in the fight against this devastating disease. oup.commedicalnewstoday.comneurologylive.comfrontiersin.org
Q & A
Q. How can researchers enhance the reproducibility of Beta-Amyloid (5-14) studies across labs?
- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for preclinical studies. Document batch numbers of synthetic peptides, solvent lots, and equipment calibration dates. Share protocols via platforms like Protocols.io . Inter-lab ring trials using standardized reference samples (e.g., characterized oligomers) identify procedural inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
